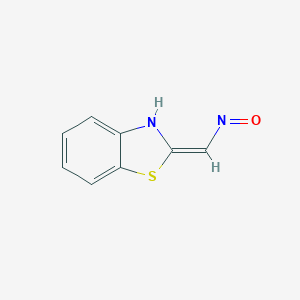

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Overview

Description

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as Nitrosobenzothiazole (NBT), is a synthetic compound that has been extensively studied due to its potential applications in various fields of research. NBT is a member of the nitrosamine family, which has been linked to various health concerns, including cancer. However, NBT has been shown to have unique properties that make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of NBT is not fully understood, but it is believed to involve the formation of DNA adducts. NBT has been shown to bind covalently to DNA and other macromolecules, leading to DNA damage and cell death. This mechanism of action has made NBT a valuable tool in cancer research.

Biochemical And Physiological Effects

NBT has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBT can induce apoptosis in cancer cells and inhibit cell proliferation. NBT has also been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase.

Advantages And Limitations For Lab Experiments

NBT has several advantages as a research tool, including its ease of synthesis and its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions.

Future Directions

There are several future directions for the research of NBT. One area of research is the development of NBT-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of NBT and its potential applications in other fields of research, such as materials science and catalysis.

In conclusion, NBT is a synthetic compound that has been extensively studied for its potential applications in various fields of research. NBT has unique properties that make it a valuable tool in scientific research, including its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions. There are several future directions for the research of NBT, including the development of NBT-based drugs and the investigation of its mechanism of action.

Synthesis Methods

NBT can be synthesized through various methods, including the reaction between 2-mercaptobenzothiazole and nitrous acid. This method involves the reaction of 2-mercaptobenzothiazole with sodium nitrite in an acidic solution, which results in the formation of NBT. Other methods involve the reaction of 2-aminobenzothiazole with nitrous acid or the reaction of 2-chlorobenzothiazole with sodium nitrite.

Scientific Research Applications

NBT has been extensively studied for its potential applications in various fields of research. One of the most significant applications of NBT is in the field of organic synthesis. NBT has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, azo dyes, and pharmaceutical intermediates.

properties

IUPAC Name |

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIOLCCKLQHTMD-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

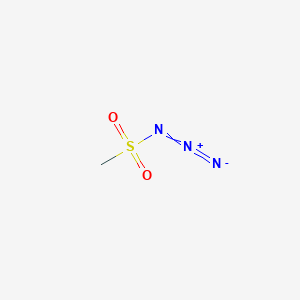

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418309 | |

| Record name | NSC204965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole | |

CAS RN |

1199-33-3 | |

| Record name | NSC204965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)